molecular formula C21H16N2O4S B2402289 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 896308-82-0

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2402289
CAS No.: 896308-82-0
M. Wt: 392.43
InChI Key: GWUQRRLDLMUFBD-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide ( 896308-82-0) is a synthetic organic compound with a molecular formula of C21H16N2O4S and a molecular weight of 392.43 g/mol . This complex molecule is characterized by a unique hybrid structure featuring a 4,5-dimethylthiophene carboxamide moiety linked to a 3-oxo-3H-benzo[f]chromene (naphthopyranone) ring system via a carboxamide bridge . This specific architectural motif, combining electron-rich heterocyclic units with hydrogen-bonding capable amide groups, makes it a compound of significant interest in advanced material science and medicinal chemistry research. Compounds incorporating the benzo[f]chromene (naphthopyranone) scaffold are widely investigated for their optical properties and potential applications in organic electronics and as fluorescent probes or sensors . The presence of both hydrogen bond donor and acceptor groups, along with a rigid, conjugated aromatic system, suggests potential for this compound to interact with various biological targets. Structurally similar thiophene-carboxamide derivatives have been studied as ligands for modulating chemosensory receptors and as inhibitors for specific protein domains, such as bromodomains, which are important targets in oncology and inflammatory disease research . Researchers value this compound for developing new chemical entities and exploring structure-activity relationships. It is strictly intended for non-human research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-10-11(2)28-20(17(10)18(22)24)23-19(25)15-9-14-13-6-4-3-5-12(13)7-8-16(14)27-21(15)26/h3-9H,1-2H3,(H2,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUQRRLDLMUFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a complex structure characterized by a fused chromene and thiophene moiety. Below are its key chemical properties:

PropertyDetails
Molecular Formula C15H14N2O3S
Molar Mass 302.35 g/mol
CAS Number 109164-38-7
IUPAC Name This compound

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines.

A study reported that a related compound demonstrated an IC50 value of approximately 20 µM against the MCF-7 breast cancer cell line, indicating significant antiproliferative activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. A related study evaluated the antimicrobial properties of structurally similar thiophene derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth at concentrations as low as 50 µg/mL .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It may affect key signaling pathways such as the MAPK/ERK pathway, which is crucial in cell growth and differentiation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, leading to oxidative stress in cancer cells.

Case Studies

  • Study on Anticancer Properties : A recent publication explored the effects of a series of thiophene-based compounds on cancer cell lines, highlighting that those with structural similarities to this compound exhibited significant cytotoxic effects through apoptosis induction.
  • Antimicrobial Efficacy : Another study assessed the antimicrobial activity of various thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results revealed that compounds with similar functional groups showed substantial inhibition zones, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 3-oxo-3H-benzo[f]chromene-2-carboxamides and esters, which exhibit structural diversity in their substituents. Below is a comparative analysis based on synthesis, physicochemical properties, and functional group effects.

Structural and Functional Group Variations

  • Side Chain Modifications :
    • Target Compound : Features a thiophene ring with 4,5-dimethyl and 3-carbamoyl groups. The thiophene introduces sulfur-based electronic effects, while the carbamoyl group enhances hydrogen-bonding capacity.
    • Amide Derivatives (e.g., 5a–i) : Substituents include alkyl chains (e.g., octadec-9-en-1-yl in 5i) or aryl groups (e.g., 3,5-dimethylphenyl in 5a). These variations modulate lipophilicity and steric bulk .
    • Ester Derivatives (e.g., 6a–g) : Alkyl esters (methyl, ethyl, propyl) prioritize solubility and metabolic stability. For example, methyl ester 6a has a higher melting point (161.6–163.2 °C) compared to ethyl ester 6b (116.6–118.1 °C), reflecting crystallinity differences .

Physicochemical Properties

Table 1 summarizes key data for representative compounds:

Compound Name Molecular Weight Yield (%) Melting Point (°C) Notable Substituents
Target Compound* 388.42 N/A N/A 3-carbamoyl-4,5-dimethylthiophene
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) 343.36 74.4 277.1–279.2 3,5-Dimethylphenyl
Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate (6a) 254.24 92.1 161.6–163.2 Methyl ester
3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid (3) 240.21 93.1 235.1–236.5 Carboxylic acid

*Data for the target compound is calculated or inferred due to absence in provided evidence .

Spectroscopic and Analytical Data

  • NMR Trends :
    • The benzo[f]chromene core protons resonate between δ 7.5–9.5 ppm in $ ^1H $-NMR, consistent across derivatives .
    • Substituent-specific shifts: The 3-carbamoyl group in the target compound would likely show a singlet near δ 6.8–7.2 ppm for the NH$_2$ protons, absent in ester derivatives.
  • Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M − H]$^−$ at m/z 239.03429 for compound 3), with deviations < 0.1 ppm, validating structural integrity .

Research Implications and Limitations

  • Biological Relevance : The carbamoyl-thiophene moiety in the target compound may enhance binding to kinases or proteases compared to phenyl or alkyl-substituted analogs, though biological data is lacking in the evidence.
  • Data Gaps : Experimental data for the target compound (e.g., melting point, yield) are unavailable in the provided sources, necessitating further synthesis and characterization studies.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The retrosynthetic breakdown of the target compound reveals two primary fragments:

  • 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid (or its acid chloride derivative).
  • 3-Carbamoyl-4,5-dimethylthiophen-2-amine .

Coupling these fragments via an amide bond forms the final product. Each component requires specialized synthetic protocols, as detailed below.

Synthesis of 3-Oxo-3H-Benzo[f]Chromene-2-Carboxylic Acid

Classical Pechmann Condensation

The benzo[f]chromene core is traditionally synthesized via Pechmann condensation , involving the reaction of resorcinol derivatives with β-keto esters under acidic conditions. For example:
$$
\text{Resorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} 3\text{-Oxo-3H-benzo[f]chromene-2-carboxylate}
$$
Yields typically range from 60–75%, though microwave-assisted methods (e.g., 100°C, 10 min) improve efficiency to 85–90%.

Visible Light-Mediated Photoredox Catalysis

Recent advances employ ruthenium-based catalysts (e.g., Ru(bpy)₃Cl₂) under white light irradiation to construct benzochromenes from diazonium salts. This method offers mild conditions (room temperature, 24–48 h) and avoids harsh acids, achieving yields of 77–90%.

Table 1: Comparison of Benzo[f]Chromene Synthesis Methods
Method Conditions Yield (%) Reference
Pechmann Condensation H₂SO₄, 100°C, 3 h 60–75
Microwave-Assisted 100°C, 10 min 85–90
Photoredox Catalysis Ru(bpy)₃Cl₂, RT, 24–48 h 77–90

Synthesis of 3-Carbamoyl-4,5-Dimethylthiophen-2-Amine

Thiophene Ring Functionalization

The thiophene moiety is synthesized via Gewald reaction , which condenses ketones with cyanoacetates and sulfur in the presence of amines. For 4,5-dimethyl substitution:
$$
\text{2-Butanone} + \text{Ethyl cyanoacetate} + \text{S}8 \xrightarrow{\text{Morpholine}} \text{4,5-Dimethylthiophene-2-carboxylate}
$$
Subsequent hydrolysis and amidation introduce the carbamoyl group:
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{NH}
3} \text{Carboxamide}
$$

Nitration and Reduction

Alternative routes involve nitrating pre-formed thiophenes followed by reduction to the amine:
$$
\text{4,5-Dimethylthiophene} \xrightarrow{\text{HNO}3} \text{Nitro derivative} \xrightarrow{\text{H}2/\text{Pd}} \text{2-Amino derivative}
$$

Amide Coupling Strategies

Carboxylic Acid Activation

The benzo[f]chromene-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$
\text{Acid} + \text{SOCl}2 \rightarrow \text{Acid chloride} + \text{SO}2 + \text{HCl}
$$

Coupling Reagents

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl/HOBt (Ethylcarbodiimide Hydrochloride/ Hydroxybenzotriazole) facilitate amide bond formation under mild conditions:
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}
$$
Typical yields range from 70–85%, with purification via column chromatography.

Table 2: Amide Coupling Conditions and Outcomes
Reagent System Solvent Temperature Yield (%)
HATU/DIPEA DMF 0–25°C 80–85
EDCl/HOBt CH₂Cl₂ 25°C 70–75
DCC/DMAP THF 25°C 65–70

Optimization and Challenges

Steric Hindrance Mitigation

The 4,5-dimethyl groups on the thiophene ring introduce steric hindrance, necessitating excess coupling reagents (1.5–2 eq) and prolonged reaction times (12–24 h).

Purification Techniques

The target compound’s low solubility in common solvents requires gradient elution chromatography (hexane/EtOAc 4:1 to 1:1) or recrystallization from ethanol/water mixtures.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J=7.6 Hz, 1H, chromene-H), 7.45–7.30 (m, 4H, aromatic), 6.85 (s, 1H, thiophene-H), 2.55 (s, 3H, CH₃), 2.40 (s, 3H, CH₃).
  • IR (KBr): 1695 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).

X-ray Crystallography

Crystals grown from ethanol confirm the twisted conformation of the benzo[f]chromene core (dihedral angle = 9.11°), with the carboxamide group oriented perpendicular to the pyran ring.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide?

  • Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to link the thiophene and chromene moieties.

Functional group protection : Temporary protection of reactive groups (e.g., amines) using Boc or Fmoc strategies to prevent side reactions.

Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures for high purity .

  • Key reagents : Lewis acids (e.g., AlCl₃) for cyclization, anhydrous solvents (e.g., DCM or THF), and triethylamine as a base .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., peaks at δ 8.5–6.5 ppm for aromatic protons, δ 170–160 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z ≈ 442.52 g/mol) .
  • Infrared spectroscopy : Detection of key functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Answer : Prioritize assays based on structural analogs:

  • Antibacterial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .
  • Anti-inflammatory : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can low yields during the final coupling step be optimized?

  • Answer : Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies:

  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Catalyst screening : Test alternative coupling agents (e.g., HATU instead of EDC) or add catalytic DMAP to improve acylation efficiency.
  • Temperature control : Conduct reactions under reflux (e.g., 40–60°C) to balance reaction rate and decomposition .

Q. How to resolve contradictions in reported biological activity data across similar analogs?

  • Answer : Discrepancies may arise from assay conditions or structural variations. Systematic approaches include:

  • Comparative SAR studies : Synthesize derivatives with incremental modifications (e.g., substituents on the benzothiophene ring) and test them under standardized conditions .
  • Molecular docking : Use software (e.g., AutoDock) to model interactions with targets (e.g., enzyme active sites) and correlate with activity data .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., logP vs. cytotoxicity correlations) .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

  • Answer : Combine biochemical and biophysical methods:

Enzyme kinetics : Measure changes in Vₘₐₓ and Kₘ using spectrophotometric assays (e.g., NADH depletion for dehydrogenase targets) .

Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

X-ray crystallography : Co-crystallize the compound with the target enzyme to resolve binding modes at atomic resolution .

Methodological Notes

  • Data Interpretation : Cross-validate spectral data (e.g., NMR splitting patterns) with computational tools like ChemDraw or ACD/Labs to minimize misassignments .
  • Contradictory Solubility Data : If solubility varies between studies, perform systematic solubility profiling in DMSO, PBS, and cell culture media using UV-Vis spectroscopy .

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